molecular formula C20H16FN3OS B2775653 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide CAS No. 897464-57-2

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide

Cat. No.: B2775653
CAS No.: 897464-57-2
M. Wt: 365.43
InChI Key: NOAJKXIGULZOHP-UHFFFAOYSA-N
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Description

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives This compound is characterized by the presence of a fluorophenyl group, an imidazo[2,1-b]thiazole core, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide typically involves a multi-step process One common approach starts with the preparation of the imidazo[2,1-b]thiazole core, which can be achieved through the cyclization of appropriate precursors such as thiourea and α-haloketonesFinally, the acetamide moiety is introduced through acylation reactions using acetic anhydride or acetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to scale up the production process while maintaining consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted imidazo[2,1-b]thiazole derivatives .

Scientific Research Applications

2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methyl-6-(3,5-difluorophenyl)imidazo[2,1-b]thiazole
  • 3-Methyl-6-(3,4,5-trifluorophenyl)imidazo[2,1-b]thiazole
  • (4-fluorophenyl)(imidazo[2,1-b][1,3]thiazol-5-yl)methanone

Uniqueness

Compared to similar compounds, 2-(6-(4-fluorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(o-tolyl)acetamide is unique due to its specific substitution pattern and the presence of the acetamide moiety. These structural features contribute to its distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

2-[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3OS/c1-13-4-2-3-5-17(13)22-19(25)10-16-12-26-20-23-18(11-24(16)20)14-6-8-15(21)9-7-14/h2-9,11-12H,10H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOAJKXIGULZOHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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